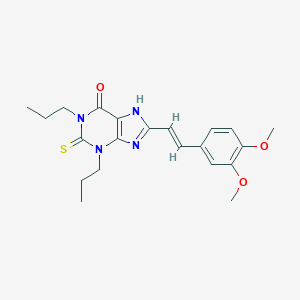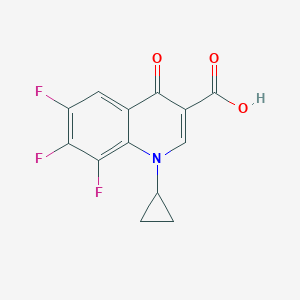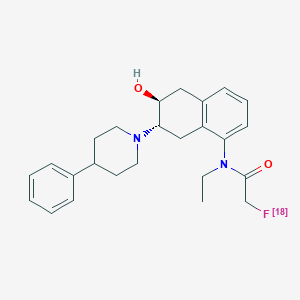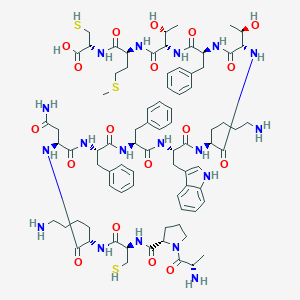
Somatostatin, pro(2)-met(13)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is a cyclic peptide composed of 14 amino acids and is produced by the delta cells of the pancreas, hypothalamus, and gastrointestinal tract. Somatostatin is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters.
Wirkmechanismus
Somatostatin, pro(2)-met(13)-, exerts its effects through binding to specific receptors on target cells. There are five known somatostatin receptor subtypes (SSTR1-5), which are expressed in various tissues throughout the body. Upon binding to its receptor, somatostatin, pro(2)-met(13)-, activates a signaling pathway that leads to the inhibition of hormone and neurotransmitter release.
Biochemische Und Physiologische Effekte
Somatostatin, pro(2)-met(13)-, has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. Somatostatin, pro(2)-met(13)-, has also been shown to have an inhibitory effect on cell proliferation and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using somatostatin, pro(2)-met(13)-, in lab experiments is its ability to inhibit the release of various hormones and neurotransmitters. This makes it a useful tool for studying the regulation of these molecules. However, one limitation of using somatostatin, pro(2)-met(13)-, is that it may have off-target effects due to the expression of its receptors in various tissues throughout the body.
Zukünftige Richtungen
There are several future directions for research on somatostatin, pro(2)-met(13)-. One area of research is the development of somatostatin receptor agonists and antagonists for the treatment of various diseases. Another area of research is the identification of new functions for somatostatin, pro(2)-met(13)-, and its receptors. Finally, the development of new methods for the synthesis and purification of somatostatin, pro(2)-met(13)-, may lead to more efficient and cost-effective production of this peptide for research purposes.
Conclusion
In conclusion, somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters. The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis, and it has been extensively studied for its role in the regulation of various physiological functions. Future research on somatostatin, pro(2)-met(13)-, may lead to the development of new treatments for various diseases and the identification of new functions for this peptide and its receptors.
Synthesemethoden
The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis. This method involves the assembly of the peptide chain on a solid support, which is then cleaved from the support and purified. The synthesis of somatostatin, pro(2)-met(13)-, typically involves the use of automated peptide synthesizers, which allow for the rapid and efficient synthesis of the peptide.
Wissenschaftliche Forschungsanwendungen
Somatostatin, pro(2)-met(13)-, has been extensively studied for its role in the regulation of various physiological functions. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin.
Eigenschaften
CAS-Nummer |
145038-23-9 |
|---|---|
Produktname |
Somatostatin, pro(2)-met(13)- |
Molekularformel |
C81H114N18O18S3 |
Molekulargewicht |
1724.1 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C81H114N18O18S3/c1-45(84)80(115)99-35-20-31-64(99)77(112)95-62(43-118)76(111)88-54(29-16-18-33-82)68(103)93-61(41-65(85)102)74(109)91-57(37-48-21-8-5-9-22-48)71(106)90-58(38-49-23-10-6-11-24-49)72(107)92-60(40-51-42-86-53-28-15-14-27-52(51)53)73(108)87-55(30-17-19-34-83)70(105)97-67(47(3)101)79(114)94-59(39-50-25-12-7-13-26-50)75(110)98-66(46(2)100)78(113)89-56(32-36-120-4)69(104)96-63(44-119)81(116)117/h5-15,21-28,42,45-47,54-64,66-67,86,100-101,118-119H,16-20,29-41,43-44,82-84H2,1-4H3,(H2,85,102)(H,87,108)(H,88,111)(H,89,113)(H,90,106)(H,91,109)(H,92,107)(H,93,103)(H,94,114)(H,95,112)(H,96,104)(H,97,105)(H,98,110)(H,116,117)/t45-,46+,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,66-,67-/m0/s1 |
InChI-Schlüssel |
UGHCIZOZFGPXEZ-MUYMQMCLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
Andere CAS-Nummern |
145038-23-9 |
Sequenz |
APCKNFFWKTFTMC |
Synonyme |
2-Pro-13-Met-somatostatin somatostatin, Pro(2)-Met(13)- somatostatin, prolyl(2)-methionyl(13)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



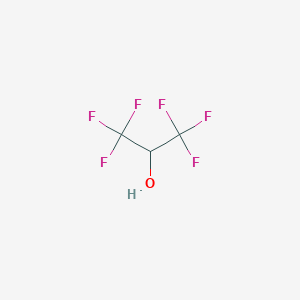
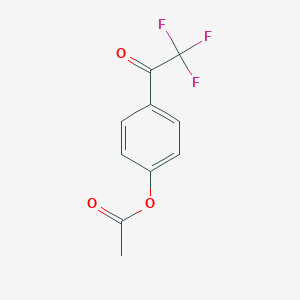

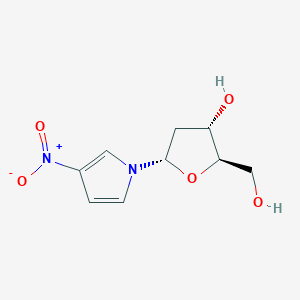
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
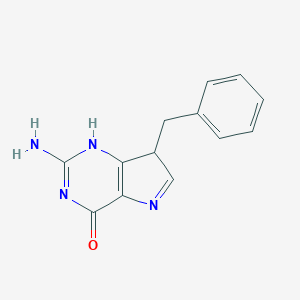
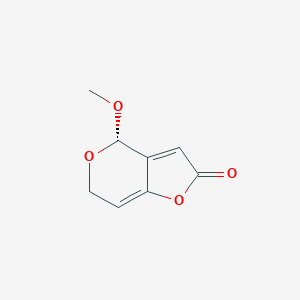
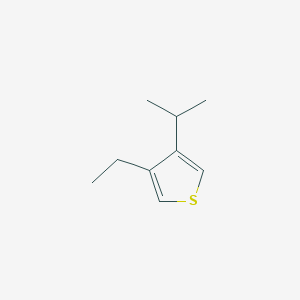
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
